(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The compound (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is piperazine , a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The substituents are as follows:
- An ethanesulfonyl group (-SO₂CH₂CH₃) at position 1.
- A methyl group (-CH₃) at position 3 with R-configuration .
- A hydrochloride salt formed via protonation of the secondary amine nitrogen.
The full IUPAC name is derived by prioritizing the substituents based on Cahn-Ingold-Prelog rules, resulting in (3R)-1-ethylsulfonyl-3-methylpiperazine hydrochloride . The stereochemical descriptor (3R) denotes the absolute configuration at the chiral center (C3).
Table 1: Key identifiers of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 1807938-44-8 |
| Molecular Formula | C₇H₁₇ClN₂O₂S |
| Molecular Weight | 228.74 g/mol |
| SMILES Notation | CCS(=O)(=O)N1CCNC@@HC.Cl |
Molecular Geometry and Stereochemical Configuration
The molecular geometry of the compound is defined by the piperazine ring , which adopts a chair conformation to minimize steric strain. The chair conformation places the methyl group at C3 in an equatorial position, stabilizing the structure through reduced 1,3-diaxial interactions. The ethanesulfonyl group (-SO₂CH₂CH₃) is attached to N1, with sulfur in a tetrahedral geometry and sulfonyl oxygen atoms in a trigonal planar arrangement.
The stereochemical integrity of the C3 chiral center is critical. The (R)-configuration arises from the clockwise prioritization of substituents (N1, C2, C6, and methyl group) when viewed from the highest-priority atom (N1). This configuration is confirmed by the optical rotation data and chiral HPLC analyses referenced in synthetic protocols.
Figure 1: Chair conformation of the piperazine ring
(Note: The methyl group at C3 occupies an equatorial position, while the ethanesulfonyl group at N1 is axial.)
Comparative Analysis of Tautomeric and Resonance Forms
The compound exhibits resonance stabilization primarily at the sulfonyl group . The sulfur-oxygen double bonds delocalize electrons across the S=O bonds, creating partial double-bond character and restricting rotation about the S-N bond. This resonance is represented as:
$$
\text{SO}_2 \leftrightarrow \text{S}^+-\text{O}^- \leftrightarrow \text{S}^--\text{O}^+
$$
Unlike amides, the sulfonamide group in this compound does not participate in tautomerism due to the absence of labile protons adjacent to the sulfonyl moiety. However, the piperazine ring can undergo protonation-deprotonation equilibria in solution, influenced by the hydrochloride counterion. In the solid state, the protonated form dominates, stabilizing the cationic piperazine ring through ionic interactions with the chloride anion.
Crystallographic Data and Unit Cell Parameters
Experimental crystallographic data for this compound remain unreported in the literature. However, analogous piperazine derivatives crystallize in monoclinic or orthorhombic systems with space groups such as P2₁/c or Pbca . Theoretical unit cell parameters can be extrapolated from molecular dimensions:
Table 2: Hypothetical unit cell parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.2–12.5 (estimated) |
| b (Å) | 7.8–9.1 (estimated) |
| c (Å) | 14.3–16.0 (estimated) |
| β (°) | 95–105 (estimated) |
The absence of experimental data underscores the need for single-crystal X-ray diffraction studies to resolve the precise solid-state structure.
Properties
IUPAC Name |
(3R)-1-ethylsulfonyl-3-methylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-3-12(10,11)9-5-4-8-7(2)6-9;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSIVIHCZVFCQD-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNC(C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCN[C@@H](C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of pyrazine derivatives.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of piperazine derivatives, including (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride, in cancer treatment. Research indicates that compounds with piperazine structures can exhibit anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against specific cancer cell lines. For instance, a study demonstrated that certain piperazine derivatives showed improved cytotoxic effects compared to traditional chemotherapeutics like bleomycin in hypopharyngeal tumor models .
Neurological Disorders
Piperazine derivatives are also being explored for their effects on neurological conditions. The compound has been implicated in the modulation of neurotransmitter systems, which may offer therapeutic benefits for disorders such as schizophrenia and anxiety. A notable example includes the development of glycine transporter inhibitors derived from piperazine structures, which have shown promise in preclinical models for treating schizophrenia without significant side effects .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies reveal how modifications to the piperazine ring can enhance biological activity and selectivity for various targets, including receptors involved in pain modulation and mood regulation. Research has indicated that specific substitutions on the piperazine ring can significantly alter binding affinities and functional outcomes .
Anticancer Activity
In a particular case study focused on a series of piperazine derivatives, this compound was synthesized and evaluated for its anticancer properties. The results indicated that this compound demonstrated significant cytotoxicity against various cancer cell lines, leading to further investigations into its mechanism of action and potential as a lead compound for drug development .
Neuropharmacological Effects
Another case study examined the effects of this compound on rodent models of anxiety and depression. The findings suggested that this compound could modulate serotonin and dopamine levels, providing a basis for its use in treating mood disorders .
Mechanism of Action
The mechanism of action of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives often differ in substituent groups and stereochemistry, leading to distinct biological activities. Below is a comparative analysis:
Table 1: Structural Comparison of Key Piperazine Derivatives
Pharmacological and Selectivity Profiles
The 3-methylpiperazine moiety is critical for modulating target selectivity and metabolic stability:
- Talmapimod (SCIO-469) : Incorporation of 3-methylpiperazine reduces oxidative metabolism of a neighboring benzyl group, prolonging half-life .
- PAK4 Inhibitors : Methyl substitution at the 3-position improves selectivity for PAK4 over PAK1 by >100-fold, attributed to steric and electronic effects .
- PI3Kδ Inhibitors : Gem-dimethylpiperazine analogues exhibit isoform selectivity (e.g., PI3Kδ over PI3Kα/β/γ) due to optimized binding pocket interactions .
Biological Activity
(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by recent research findings and data tables.
Structure
The compound features a piperazine ring substituted with an ethanesulfonyl group and a methyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClN₃O₂S |
| Molecular Weight | 211.72 g/mol |
| Solubility | Soluble in water |
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and context of use.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine, including this compound, may possess anticancer properties. For instance, a related piperazine compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the efficacy of the reference drug bleomycin .
Case Study: Anticancer Efficacy
In a study assessing the anticancer potential of piperazine derivatives:
- Compound : this compound
- Model : FaDu hypopharyngeal tumor cells
- Results : Induced apoptosis and inhibited cell proliferation.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It showed promising results against various bacterial strains, suggesting potential applications in treating infections.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Synthesis and Derivatives
This compound serves as a building block in the synthesis of more complex molecules. Its derivatives are being explored for enhanced biological properties, including improved potency and selectivity against specific targets.
Future Directions
Ongoing research aims to further elucidate the structure-activity relationships (SAR) of this compound and its derivatives. By modifying functional groups or structural elements, researchers hope to enhance its therapeutic efficacy and reduce potential side effects.
Q & A
Q. How to design a stability study for aqueous formulations of this compound?
- Methodological Answer :
- Conditions : Test under accelerated (40°C/75% RH) and long-term (25°C/60% RH) storage for 6–12 months.
- Analytics : Monitor degradation via HPLC-UV (210–254 nm) and LC-MS for hydrolyzed products (e.g., 3-methylpiperazine).
- Buffer Selection : Use phosphate buffer (pH 6.8) to mimic physiological conditions.
A related hydrochloride salt showed <5% degradation after 6 months at 25°C when stored in amber vials with desiccants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
